1-Phenyl-3-pyridin-3-ylurea

Description

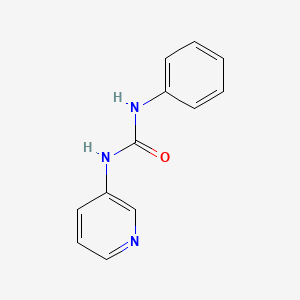

1-Phenyl-3-pyridin-3-ylurea (CAS: 2000-55-7) is a urea derivative with the molecular formula C₁₂H₁₁N₃O and a molecular weight of 213.24 g/mol . Its structure features a phenyl group and a pyridin-3-yl group linked via a urea (-NH-C(=O)-NH-) bridge. This compound is identified by multiple synonyms, including N-phenyl-N′-pyridin-3-ylurea and VU0010323-1, and is registered under diverse database identifiers such as ChEMBL1412642 and DTXSID60350154 .

Properties

IUPAC Name |

1-phenyl-3-pyridin-3-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O/c16-12(14-10-5-2-1-3-6-10)15-11-7-4-8-13-9-11/h1-9H,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBKYYDBHEGTTON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60350154 | |

| Record name | 1-phenyl-3-pyridin-3-ylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2000-55-7 | |

| Record name | 1-phenyl-3-pyridin-3-ylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenyl-1-(pyridin-3-yl)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Phenyl-3-pyridin-3-ylurea can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with 3-aminopyridine under controlled conditions. The reaction typically proceeds as follows:

Reactants: Phenyl isocyanate and 3-aminopyridine.

Solvent: Anhydrous toluene or another suitable organic solvent.

Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Catalyst: In some cases, a catalyst such as triethylamine may be used to enhance the reaction rate.

The reaction yields 1-Phenyl-3-pyridin-3-ylurea as the primary product, which can be purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 1-Phenyl-3-pyridin-3-ylurea may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-3-pyridin-3-ylurea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The phenyl and pyridinyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents for electrophilic substitution, and nucleophiles such as amines or thiols for nucleophilic substitution.

Major Products Formed

Oxidation: Oxidized derivatives of the phenyl or pyridinyl groups.

Reduction: Reduced forms of the urea moiety.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-Phenyl-3-pyridin-3-ylurea has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as an antiproliferative agent against cancer cell lines.

Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical tool.

Materials Science: It is explored for its use in the synthesis of novel materials with specific electronic or optical properties.

Industry: The compound is used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 1-Phenyl-3-pyridin-3-ylurea involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by binding to and inhibiting certain enzymes or receptors involved in cell proliferation pathways . The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-phenyl-3-pyridin-3-ylurea with analogous urea derivatives, focusing on structural variations, molecular properties, and synthetic considerations.

Structural Analogues with Pyridinyl Substituents

- Substituent Position and Electrophilicity : The substitution of pyridin-3-yl with 2-chloropyridin-4-yl (as in ) introduces steric hindrance and electron-withdrawing effects from chlorine, increasing molecular weight by ~34 g/mol. This modification may enhance binding affinity in biological targets due to halogen interactions.

- Alkyl vs.

Urea Derivatives with Heterocyclic Substituents

- Piperidine vs.

- Aminoalkyl Chains: The dimethylaminopropyl substituent () introduces a tertiary amine, enabling pH-dependent protonation and enhanced solubility in acidic environments.

Research Findings and Implications

Biological Relevance : The pyridin-3-yl group in 1-phenyl-3-pyridin-3-ylurea may facilitate interactions with nicotinic acetylcholine receptors or kinase ATP-binding pockets, similar to other pyridine-based pharmaceuticals .

Piperidine vs. Pyridine (): Saturated rings reduce aromatic stacking but increase conformational flexibility.

Biological Activity

1-Phenyl-3-pyridin-3-ylurea is an organic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly its antiproliferative effects against various cancer cell lines. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

1-Phenyl-3-pyridin-3-ylurea features a phenyl group linked to a urea moiety , which is further connected to a pyridine ring . This structural arrangement influences its reactivity and interaction with biological targets, primarily the tyrosine-protein kinase ABL1 , a protein involved in cell proliferation and survival pathways.

The primary mechanism of action for 1-Phenyl-3-pyridin-3-ylurea involves the inhibition of ABL1 kinase activity . By binding to this target, the compound disrupts signaling pathways that promote cancer cell growth and survival. This interaction is crucial for its observed antiproliferative effects in various human cancer cell lines.

Antiproliferative Effects

Research indicates that 1-Phenyl-3-pyridin-3-ylurea exhibits significant antiproliferative activity against multiple cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) observed in different studies:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.5 | |

| HeLa (Cervical Cancer) | 12.0 | |

| A549 (Lung Cancer) | 8.2 |

These values demonstrate the compound's potency across various types of cancer cells, suggesting its potential as a therapeutic agent.

Structure-Activity Relationship (SAR)

The structure of 1-Phenyl-3-pyridin-3-ylurea allows for modifications that can enhance its biological activity. Studies have shown that substituents on the phenyl ring can significantly affect binding affinity and selectivity for ABL1. For instance, electron-donating groups at specific positions on the phenyl ring have been associated with increased potency.

Study 1: In Vivo Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the in vivo efficacy of this compound in a xenograft model of breast cancer. The compound was administered at varying doses over four weeks, resulting in a significant reduction in tumor size compared to control groups. The study concluded that the compound effectively inhibits tumor growth through ABL1 pathway modulation.

Study 2: Comparative Analysis

A comparative analysis involving several urea derivatives highlighted that 1-Phenyl-3-pyridin-3-ylurea exhibited superior antiproliferative effects compared to its analogs. The study emphasized the importance of the pyridine ring's position in enhancing interaction with ABL1, thus underscoring its unique structural advantages.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of 1-Phenyl-3-pyridin-3-ylurea is essential for evaluating its therapeutic potential. Preliminary studies suggest favorable absorption characteristics, with moderate bioavailability observed in animal models. Toxicity assessments indicated that at therapeutic doses, adverse effects were minimal, making it a promising candidate for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.